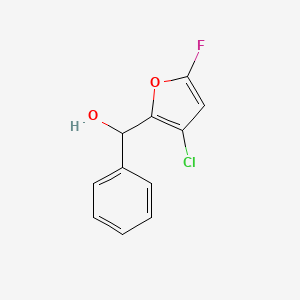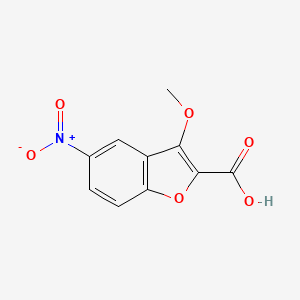
3-Methoxy-5-nitrobenzofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-5-nitrobenzofuran-2-carboxylic acid is a benzofuran derivative with significant potential in various scientific fields. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
The synthesis of 3-Methoxy-5-nitrobenzofuran-2-carboxylic acid typically involves several steps. One common method starts with the preparation of 2-hydroxy-5-nitrobenzaldehyde, which is then treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine to obtain ethyl 5-nitrobenzofuran-2-carboxylate . The nitro group is subsequently reduced to yield the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
3-Methoxy-5-nitrobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles for substitution reactions. Major products formed from these reactions include amino derivatives and substituted benzofuran compounds.
Scientific Research Applications
3-Methoxy-5-nitrobenzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex benzofuran derivatives.
Biology: The compound’s biological activities make it a candidate for studying anti-tumor and antibacterial properties.
Medicine: Its potential as a lead compound for drug development is being explored, particularly for anti-cancer and anti-viral therapies.
Industry: The compound is used in the synthesis of various pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-nitrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group and benzofuran ring play crucial roles in its biological activity. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed anti-tumor and antibacterial effects .
Comparison with Similar Compounds
3-Methoxy-5-nitrobenzofuran-2-carboxylic acid can be compared with other benzofuran derivatives such as:
5-Nitrobenzofuran-2-carboxylic acid: Similar in structure but lacks the methoxy group, which may affect its biological activity.
2-Hydroxy-5-nitrobenzofuran: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
3-Nitrobenzofuran: Lacks the carboxylic acid group, which may influence its solubility and biological properties. The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C10H7NO6 |
|---|---|
Molecular Weight |
237.17 g/mol |
IUPAC Name |
3-methoxy-5-nitro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C10H7NO6/c1-16-8-6-4-5(11(14)15)2-3-7(6)17-9(8)10(12)13/h2-4H,1H3,(H,12,13) |
InChI Key |
PDEULGWNCVKPRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Iodo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one](/img/structure/B11790969.png)
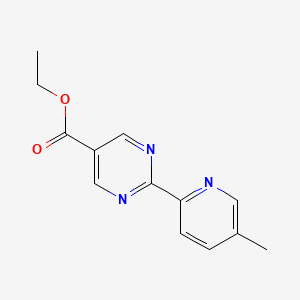
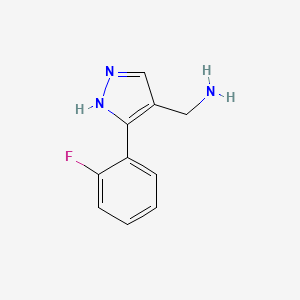
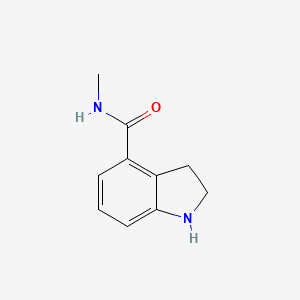

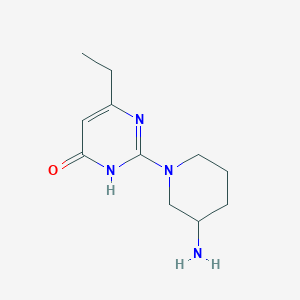


![2-Bromo-7-(4-methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11791012.png)

![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B11791040.png)


